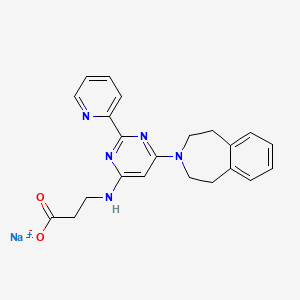
GSK-J1Natriumsalz
Übersicht
Beschreibung
GSK-J1-Natriumsalz ist ein potenter Inhibitor der Histon-H3-Lysin-27 (H3K27)-Demethylasen JMJD3 und UTX. Diese Enzyme spielen eine entscheidende Rolle bei der Transkriptionsregulation der Zelldifferenzierung, Entwicklung, der Entzündungsreaktion und Krebs . Die Verbindung ist bekannt für ihre hohe Spezifität und Wirksamkeit bei der Hemmung dieser Demethylasen, was sie zu einem wertvollen Werkzeug in der epigenetischen Forschung macht.
Wissenschaftliche Forschungsanwendungen
GSK-J1-Natriumsalz hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Epigenetik: Wird verwendet, um die Rolle von Histon-Demethylasen bei der Genregulation zu untersuchen.
Krebsforschung: Wird auf sein Potenzial untersucht, die Proliferation von Krebszellen durch das gezielte Ansprechen von JMJD3 und UTX zu hemmen.
Entzündliche Erkrankungen: Wird auf seine entzündungshemmenden Eigenschaften untersucht, indem die Aktivität von Histon-Demethylasen moduliert wird.
Neurowissenschaften: Wird auf seine Auswirkungen auf die neuronale Differenzierung und Entwicklung untersucht
Wirkmechanismus
GSK-J1-Natriumsalz übt seine Wirkung durch Hemmung der Aktivität der Histon-H3-Lysin-27-Demethylasen JMJD3 und UTX aus. Diese Enzyme sind für die Entfernung von Methylgruppen aus Histon H3 verantwortlich, ein Prozess, der die Genexpression reguliert. Durch Hemmung dieser Enzyme erhöht GSK-J1-Natriumsalz die Menge an methyliertem Histon H3, was zu Veränderungen in der Genexpression führt, die die Zelldifferenzierung, -proliferation und -entzündung beeinflussen können .
Wirkmechanismus
Target of Action
GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX . These enzymes play crucial roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer .
Mode of Action
GSK-J1 Sodium Salt interacts with its targets, JMJD3 and UTX, by binding to them in a selective and specific manner . This interaction inhibits the demethylase activity of JMJD3 and UTX, leading to an increase in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive chromatin mark .
Biochemical Pathways
The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt affects the histone demethylation pathway. This results in the accumulation of H3K27me3, which can lead to the repression of gene transcription . The affected genes are involved in various biological processes, including cell differentiation, development, and the inflammatory response .
Pharmacokinetics
It is known that the highly polar carboxylate group of gsk-j1 restricts its cellular permeability . This suggests that the compound’s bioavailability may be limited, and its distribution, metabolism, and excretion could be influenced by this property.
Result of Action
The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt leads to an increase in H3K27me3 levels, resulting in the repression of gene transcription . This can affect various cellular processes, including cell differentiation and the inflammatory response . For instance, GSK-J1 has been shown to inhibit the production of TNF-α in primary macrophages .
Safety and Hazards
GSK-J1 Sodium Salt is generally not irritating to the skin . In case of inhalation, it is recommended to supply fresh air and consult a doctor if complaints persist . After eye contact, rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .
Biochemische Analyse
Biochemical Properties
GSK-J1 Sodium Salt interacts with the enzymes JMJD3 and UTX, inhibiting their activity . It specifically targets the H3K27 histone demethylases JMJD3 and UTX, with IC50s of 18 and 56 µM, respectively . This interaction affects the methylation status of histone H3 lysine 27 (H3K27), a key process in the regulation of gene expression .
Cellular Effects
GSK-J1 Sodium Salt has a profound impact on various types of cells and cellular processes. It influences cell function by modulating gene expression through its effects on histone methylation . In a study on retinal development, GSK-J1 Sodium Salt was found to influence cell proliferation, maturation, apoptosis induction, and specific cell determination .
Molecular Mechanism
GSK-J1 Sodium Salt exerts its effects at the molecular level primarily through its inhibition of the H3K27 histone demethylases JMJD3 and UTX . This inhibition leads to an increase in the levels of H3K27 methylation, thereby affecting the transcription of genes regulated by this epigenetic mark .
Temporal Effects in Laboratory Settings
Over time, GSK-J1 Sodium Salt has been observed to cause an increase in the levels of H3K27 methylation in the retinas of neonate rats . This suggests that the compound has a stable effect over time, influencing cellular function in a consistent manner .
Dosage Effects in Animal Models
The effects of GSK-J1 Sodium Salt have been studied in animal models, particularly in the context of disease conditions. For instance, in a study on head and neck squamous cell carcinoma, the combined treatment with GSK-J1 and another inhibitor was found to inhibit tumor growth and progression .
Metabolic Pathways
GSK-J1 Sodium Salt is involved in the metabolic pathway of histone methylation, specifically the demethylation of H3K27 . It interacts with the enzymes JMJD3 and UTX, which are key players in this pathway .
Subcellular Localization
The subcellular localization of GSK-J1 Sodium Salt is not explicitly stated in the available literature. Given its role as a histone demethylase inhibitor, it is likely to be found in the nucleus where it can interact with histones .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GSK-J1-Natriumsalz umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:
Bildung des Pyrimidinkerns: Dies beinhaltet die Reaktion geeigneter Pyridin- und Pyrimidinderivate unter kontrollierten Bedingungen.
Einführung des Benzazepin-Moieties: Dieser Schritt beinhaltet die Cyclisierung von Zwischenprodukten, um den Benzazepinring zu bilden.
Abschließende Modifikationen: Die Einführung des β-Alanin-Moieties und die Umwandlung in die Natriumsalzform
Industrielle Produktionsverfahren
Die industrielle Produktion von GSK-J1-Natriumsalz folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Überlegungen gehören:
Reaktionstemperatur und -zeit: Optimiert, um die Ausbeute zu maximieren.
Reinigungsschritte: Es werden mehrere Reinigungsschritte eingesetzt, darunter Kristallisation und Chromatographie, um die gewünschte Reinheit zu erreichen
Analyse Chemischer Reaktionen
Arten von Reaktionen
GSK-J1-Natriumsalz unterliegt hauptsächlich:
Substitutionsreaktionen: Die funktionellen Gruppen werden dabei ersetzt.
Oxidations- und Reduktionsreaktionen: Die Oxidationsstufe der Verbindung wird dabei modifiziert.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Umfassen typischerweise nukleophile oder elektrophile Reagenzien unter milden bis mäßigen Bedingungen.
Oxidations- und Reduktionsreaktionen: Häufig werden Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid verwendet
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene substituierte Derivate von GSK-J1-Natriumsalz, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GSK-J2: Ein weiterer Inhibitor von JMJD3 und UTX mit ähnlichen Eigenschaften.
GSK-J4: Ein Prodrug von GSK-J1, das eine höhere Zellpermeabilität aufweist.
GSK-J5: Ein Derivat mit Modifikationen zur Verbesserung der Selektivität und Potenz .
Einzigartigkeit
GSK-J1-Natriumsalz ist einzigartig aufgrund seiner hohen Spezifität für JMJD3 und UTX, minimaler Off-Target-Effekte und seiner Fähigkeit, epigenetische Kennzeichen mit hoher Präzision zu modulieren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Histon-Demethylasen in verschiedenen biologischen Prozessen und Krankheiten .
Eigenschaften
IUPAC Name |
sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIROFAAPRKDPT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


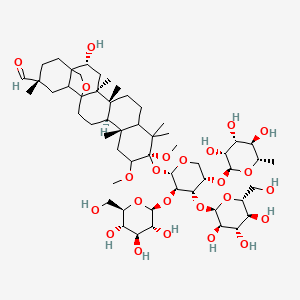

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)

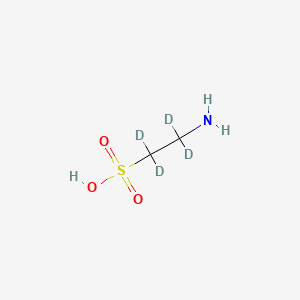
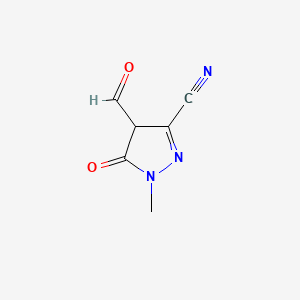
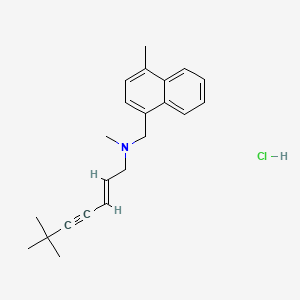

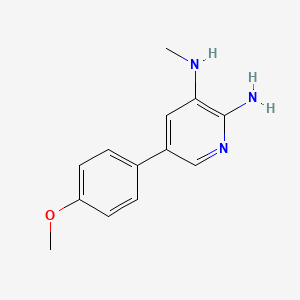
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)


